4-Iodo-2-nitrobenzoic acid
Overview
Description
4-Iodo-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4INO4 and its molecular weight is 293.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Engineering with Hydrogen and Halogen Bonds
4-Iodo-2-nitrobenzoic acid is significant in crystal engineering, particularly for creating molecular tapes via strong hydrogen bonds and weak halogen interactions. These tapes, mediated through O–H⋯N hydrogen bonds and C–I⋯O interactions, are found in complexes like 4-nitrobenzoic acid·4-iodopyridine, showcasing good structural insulation between hydrogen bonding and halogen bonding domains. Although the predictability of these interactions varies with the halogen involved, these findings are crucial for designing crystals (Saha, Nangia, & Jaskólski, 2005).
Tandem Castro–Stephens Coupling and Cyclisation
The compound has been utilized in generating 5-Nitroisocoumarins through Castro–Stephens coupling followed by in situ Cu-catalyzed ring-closure, indicating its role in facilitating complex chemical reactions. The synthesis process and the structural nuances of the resulting compounds underline the compound's versatility and potential in organic chemistry (Woon, Dhami, Mahon, & Threadgill, 2006).
Halogen Bonds in Molecular Salts/Cocrystals
This compound is part of a study exploring the role of halogen bonds in molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid. The research highlights the importance of halogen bond interactions in stabilizing crystal structures and how these interactions influence the conformation of the molecular salts, providing insights into the complex interplay of molecular forces in crystal formation (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
The nitro group (−no2) in the compound is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence its interaction with biological targets.
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions due to their high reactivity
Pharmacokinetics
The polar character of the nitro group in the compound could influence its solubility and hence its bioavailability .
Result of Action
Nitro compounds are known to be highly reactive, which could result in various biological effects .
Action Environment
The action of 4-Iodo-2-nitrobenzoic acid could be influenced by various environmental factors. For instance, the reactivity of nitro compounds can be affected by the pH and temperature of the environment . Additionally, the compound’s stability could be influenced by light and humidity.
Properties
IUPAC Name |
4-iodo-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBFYNYRKIUGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596479 | |
Record name | 4-Iodo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116529-62-5 | |
Record name | 4-Iodo-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116529-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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